![molecular formula C18H17N3OS2 B2784796 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 433695-57-9](/img/structure/B2784796.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
A general method for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives utilizes initial cyclization reactions. The carboxamidine dithiocarbamate, produced through a three-component nucleophilic substitution reaction, leads to the synthesis of various derivatives including 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazoles. These compounds are transformed into 5-amino-substituted 3-phenyl-1,2,4-thiadiazoles through oxidation and substitution reactions, showcasing the chemical versatility and applicability in synthesizing heterocyclic compounds with potential pharmacological applications (Park et al., 2009).
Antimicrobial and Antifungal Properties
Research has extended to derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, exploring their antimicrobial and antifungal capabilities. Compounds synthesized from acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for developing new antimicrobial agents within this chemical framework (Kobzar et al., 2019).
Anticancer Evaluation
A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups investigated their in vitro anticancer activity against various human cancer cell lines. These compounds, synthesized under microwave irradiation, demonstrated promising anticancer activity, with certain derivatives showing comparable or superior efficacy to standard drugs. This suggests a valuable direction for developing novel anticancer agents (Tiwari et al., 2017).
Fluorescence Characteristics
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes brought to light their photophysical properties. These properties include a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), demonstrating the compounds' potential in optical and electronic applications (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell proliferation and survival .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(24-17)23-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJWMUHPZQYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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